molecular formula C18H19NO2 B5599701 N-tert-butyl-9H-xanthene-9-carboxamide

N-tert-butyl-9H-xanthene-9-carboxamide

Cat. No.: B5599701
M. Wt: 281.3 g/mol
InChI Key: LBYLSTHLFWFOBR-UHFFFAOYSA-N
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Description

N-tert-butyl-9H-xanthene-9-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. This compound is often used in scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with tert-butylamine. One common method includes the use of xanthene-9-carboxylic acid as a starting material, which is then reacted with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of xanthone derivatives.

    Reduction: Formation of reduced xanthene derivatives.

    Substitution: Formation of substituted xanthene derivatives.

Scientific Research Applications

N-tert-butyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-tert-butyl-9H-xanthene-9-carboxamide can be compared with other similar compounds in the xanthene family:

The uniqueness of this compound lies in its specific tert-butyl substitution, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-tert-butyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2,3)19-17(20)16-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLSTHLFWFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320885
Record name N-tert-butyl-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349401-21-4
Record name N-tert-butyl-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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